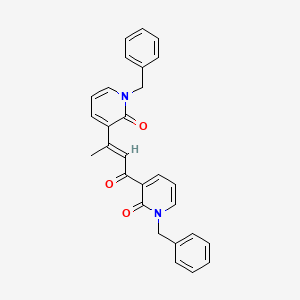![molecular formula C17H14F2N2O B5368804 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol](/img/structure/B5368804.png)
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is a compound that belongs to the class of imidazole derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol is not fully understood. However, it is believed to exert its antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the development of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several strains of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol in lab experiments include its potent antifungal and anti-inflammatory properties. It can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol. One possible direction is to investigate its potential as a therapeutic agent for the treatment of fungal infections and inflammatory diseases. Another direction is to study its mechanism of action and identify potential targets for drug development. Furthermore, the safety and efficacy of this compound in humans need to be evaluated through clinical trials.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields of science. It has been shown to exhibit potent antifungal and anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of fungal infections and inflammatory diseases. However, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol can be achieved through a multi-step process. The first step involves the synthesis of 2-(2,3-difluorophenyl)-1H-imidazole-1-ethanol, which is then reacted with 4-bromophenol in the presence of a base to obtain the final product. The synthesis method has been well-established, and various modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-{2-[2-(2,3-difluorophenyl)-1H-imidazol-1-yl]ethyl}phenol has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been shown to exhibit potent antifungal activity against several strains of fungi. In addition, it has been found to have anti-inflammatory properties and can be used as a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-[2-[2-(2,3-difluorophenyl)imidazol-1-yl]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-15-3-1-2-14(16(15)19)17-20-9-11-21(17)10-8-12-4-6-13(22)7-5-12/h1-7,9,11,22H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXONSHUYIUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=CN2CCC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5368730.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(2-naphthylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5368738.png)
![1-benzyl-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368742.png)
![[2-(3,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5368749.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenyl 4-methoxybenzoate](/img/structure/B5368759.png)
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![5-[(sec-butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368773.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368789.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-[ethyl(methyl)amino]acetamide](/img/structure/B5368792.png)
![2-(4-chlorophenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5368818.png)
![2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)